[2-(butan-2-yl)phenyl]boronic acid
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Overview
Description
[2-(butan-2-yl)phenyl]boronic acid is an organoboron compound featuring a boronic acid functional group attached to a phenyl ring substituted with a butan-2-yl group. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. Its unique structure allows for versatile applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(butan-2-yl)phenyl]boronic acid typically involves the following steps:
Borylation of Aryl Halides: The most common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Hydrolysis: The resulting boronate ester is then hydrolyzed under acidic conditions to yield the boronic acid.
Industrial Production Methods: Industrial production methods often involve similar catalytic processes but are optimized for large-scale synthesis. Continuous flow reactors and automated systems are employed to enhance efficiency and yield. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound. It couples with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using reagents like hydrogen peroxide.
Reduction: Under certain conditions, the boronic acid can be reduced to form hydrocarbons.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Hydrocarbons: From reduction reactions.
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Used in the synthesis of biologically active molecules and potential therapeutic agents.
Diagnostic Tools: Incorporated into fluorescent probes and sensors for biological imaging.
Industry:
Materials Science: Utilized in the development of advanced materials, including polymers and electronic devices.
Agriculture: Employed in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism by which [2-(butan-2-yl)phenyl]boronic acid exerts its effects primarily involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. This process involves several key steps:
Oxidative Addition: The aryl halide reacts with the palladium catalyst.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The biaryl product is formed, regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the butan-2-yl substituent, making it less sterically hindered.
[2-(methyl)phenyl]boronic acid: Has a smaller alkyl group, affecting its reactivity and steric properties.
[2-(ethyl)phenyl]boronic acid: Similar in structure but with a different alkyl chain length, influencing its solubility and reactivity.
Uniqueness: [2-(butan-2-yl)phenyl]boronic acid is unique due to its specific steric and electronic properties imparted by the butan-2-yl group. This makes it particularly useful in reactions where steric hindrance can influence selectivity and yield. Its structure also allows for unique interactions in biological systems, making it a valuable tool in medicinal chemistry.
Properties
CAS No. |
2225151-86-8 |
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Molecular Formula |
C10H15BO2 |
Molecular Weight |
178.04 g/mol |
IUPAC Name |
(2-butan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2/c1-3-8(2)9-6-4-5-7-10(9)11(12)13/h4-8,12-13H,3H2,1-2H3 |
InChI Key |
MPGPVHMCNDIRLK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C(C)CC)(O)O |
Purity |
95 |
Origin of Product |
United States |
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